

# Application Notes and Protocols: Long-Term Safety and Efficacy of Obefazimod

Author: BenchChem Technical Support Team. Date: December 2025



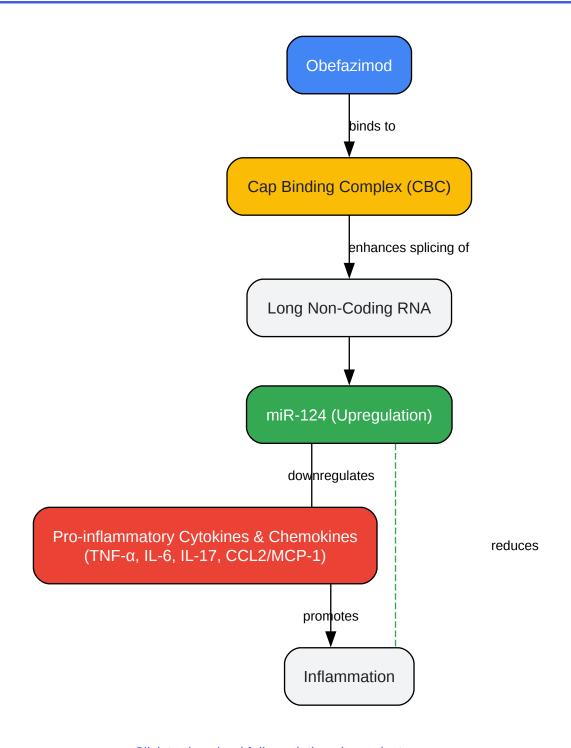
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term safety and efficacy of **Obefazimod** (formerly ABX464), a first-in-class oral, once-daily, small molecule that modulates RNA splicing. The data presented is primarily derived from clinical trials in patients with moderately to severely active ulcerative colitis (UC).

#### **Mechanism of Action**

**Obefazimod** has a novel mechanism of action that involves the upregulation of a specific microRNA, miR-124, which has potent anti-inflammatory properties.[1][2] By binding to the cap binding complex (CBC), **Obefazimod** enhances the selective splicing of a long non-coding RNA to generate miR-124.[2] This upregulation of miR-124 leads to the downregulation of pro-inflammatory cytokines and chemokines, including TNF- $\alpha$ , IL-6, IL-17, and CCL2/MCP-1, thereby reducing the inflammatory cascade characteristic of diseases like ulcerative colitis.[2]





Click to download full resolution via product page

Caption: **Obefazimod**'s Mechanism of Action.

## **Long-Term Efficacy in Ulcerative Colitis**

**Obefazimod** has demonstrated significant and sustained efficacy in long-term studies of patients with moderately to severely active ulcerative colitis.



#### Phase 2b Open-Label Maintenance Study (96 Weeks)

Data from the 96-week open-label maintenance (OLM) study of the Phase 2b trial showed a durable clinical response and remission.[3][4]

Efficacy Endpoint	Week 48 (n=217)	Week 96 (n=217)
Clinical Response	81.6%	72.8%
Clinical Remission	54.8%	52.5%
Endoscopic Improvement	61.3%	59.0%
Endoscopic Remission	33.2%	35.9%

Data based on non-responder imputation for missing data.[3]

#### **Phase 3 ABTECT Program (8-Week Induction)**

The Phase 3 ABTECT program, consisting of two induction trials (ABTECT-1 and ABTECT-2), evaluated two doses of **Obefazimod** (25 mg and 50 mg) against placebo.[5][6]

Efficacy Endpoint (Week 8)	Obefazimod 50 mg (Pooled)	Placebo (Pooled)	p-value
Clinical Remission	16.4% (placebo- adjusted)	-	<0.0001
Endoscopic Improvement (ABTECT-1)	36%	10%	<0.0001
Endoscopic Improvement (ABTECT-2)	33%	6%	<0.0001
Histologic Endoscopic Mucosal Improvement (HEMI)	~23-24%	-	<0.0001



The 50 mg once-daily dose met the primary endpoint of clinical remission at week 8 in both trials.[5][7] The 25 mg dose also showed a strong signal for clinical response.[6]

## **Patient-Reported Outcomes (PROs)**

Improvements in patient-reported outcomes were observed at week 8 in the ABTECT induction trials, indicating a significant positive impact on patients' quality of life.[8][9]

Patient-Reported Outcome (Week 8, 50mg vs. Placebo)	Obefazimod 50 mg	Placebo	p-value
No Bowel Urgency	37%	18.1%	<0.0001
No Nocturnal Bowel Movements	47.6%	24.7%	<0.0001
Fatigue Remission	17.1%	7.7%	0.0001

## **Long-Term Safety Profile**

**Obefazimod** has demonstrated a favorable and consistent safety profile across multiple long-term studies, with no new safety signals emerging over time.[3][5][7]

#### Phase 2b Open-Label Maintenance Study (96 Weeks)

In the 96-week OLM study, 68.2% of patients reported at least one treatment-emergent adverse event (TEAE).[3]

Most Frequent TEAEs	Percentage of Patients
COVID-19	14.3%
Headache	11.5%
Ulcerative Colitis (worsening)	7.8%
Nasopharyngitis	6.9%



#### **Phase 3 ABTECT Induction Trials (8 Weeks)**

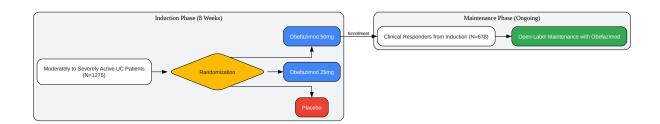
In the ABTECT trials, the incidence of TEAEs was comparable between the **Obefazimod** and placebo groups.[6]

Safety Outcome	Obefazimod Arms	Placebo Arm
Treatment-Emergent Adverse Events (TEAEs)	47% - 61%	48% - 53%
Serious Adverse Events (SAEs)	Infrequent	Infrequent
Discontinuations due to TEAEs	Infrequent	Infrequent

## **Experimental Protocols**

The following provides a generalized protocol based on the methodologies described in the **Obefazimod** clinical trials for ulcerative colitis.

## Study Design: Phase 3 Induction and Maintenance Program





#### Click to download full resolution via product page

Caption: Phase 3 ABTECT Program Workflow.

- 1. Patient Population:
- Adult patients with a diagnosis of moderately to severely active ulcerative colitis.
- Inadequate response, loss of response, or intolerance to conventional and/or advanced therapies (including biologics and JAK inhibitors).[5]
- 2. Study Phases:
- Induction Phase: A randomized, double-blind, placebo-controlled period of 8 weeks to assess the efficacy and safety of **Obefazimod** in inducing a clinical response and remission.
- Maintenance Phase: An open-label extension study for patients who completed the induction phase to evaluate the long-term safety and efficacy of **Obefazimod**. The ongoing ABTECT Maintenance Trial (ABX464-107) will follow patients for an extended period.[5][7]
- 3. Treatment Regimen:
- Induction: Once-daily oral administration of Obefazimod (25 mg or 50 mg) or placebo.
- Maintenance: Once-daily oral administration of Obefazimod (typically 50 mg).[3]
- 4. Efficacy Assessments:
- Primary Endpoint (Induction): Clinical remission at week 8, typically defined by a composite score such as the modified Mayo Score (MMS).
- Key Secondary Endpoints:
  - Clinical response
  - Endoscopic improvement
  - Histologic endoscopic mucosal improvement (HEMI)



• Patient-reported outcomes (e.g., bowel urgency, fatigue, quality of life).[8]

#### 5. Safety Assessments:

- Monitoring and recording of all treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and adverse events leading to discontinuation.
- Regular monitoring of vital signs, physical examinations, and clinical laboratory parameters.

#### 6. Biomarker Analysis:

- Measurement of miR-124 levels in rectal tissue biopsies to confirm the mechanism of action.
   A significant upregulation of miR-124 is expected in patients treated with **Obefazimod** compared to placebo.
- Assessment of fecal calprotectin levels as a non-invasive biomarker of intestinal inflammation. A reduction in fecal calprotectin is an indicator of treatment efficacy.

These notes and protocols are intended to provide a summary of the available data and methodologies for the long-term study of **Obefazimod**. For detailed and specific protocols, it is essential to refer to the official clinical trial documentation and publications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. gastroendonews.com [gastroendonews.com]
- 2. Abivax publishes novel data with respect to obefazimod's anti-inflammatory mechanism of action | Abivax [ir.abivax.com]
- 3. Obefazimod in patients with moderate-to-severely active ulcerative colitis: efficacy and safety analysis from the 96-week open-label maintenance phase 2b study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Obefazimod Shows Long-Term Benefits in Ulcerative Colitis [medscape.com]



- 5. hcplive.com [hcplive.com]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. Abivax Announces Patient-Reported Outcomes Data from the [globenewswire.com]
- 9. Abivax Announces Patient-Reported Outcomes Data from the Phase 3 ABTECT Induction Trials of Obefazimod, Demonstrating Significant Improvements in Quality of Life for Patients with Moderate-to-Severely Active Ulcerative Colitis BioSpace [biospace.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Long-Term Safety and Efficacy of Obefazimod]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605113#long-term-safety-and-efficacy-studies-of-obefazimod]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com